molecular formula C23H28O6 B12826894 9,9'-O-Isopropyllidene-isolariciresinol

9,9'-O-Isopropyllidene-isolariciresinol

Cat. No.: B12826894
M. Wt: 400.5 g/mol
InChI Key: SNCSNQKSYHFYSD-YHEJKZAPSA-N
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Description

9,9’-O-Isopropyllidene-isolariciresinol is a lignan, a type of natural product derived from phenylpropanoids. It is known for its complex structure and potential applications in various scientific fields. The compound is characterized by its unique chemical structure, which includes a 9,9’-O-isopropyllidene group attached to the isolariciresinol backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9,9’-O-Isopropyllidene-isolariciresinol typically involves the protection of hydroxyl groups on isolariciresinol using isopropylidene groups. This can be achieved through the reaction of isolariciresinol with acetone in the presence of an acid catalyst, such as p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete protection of the hydroxyl groups.

Industrial Production Methods: While specific industrial production methods for 9,9’-O-Isopropyllidene-isolariciresinol are not widely documented, the general approach involves large-scale synthesis using similar protection strategies. The process may include purification steps such as recrystallization or chromatography to obtain high-purity product suitable for research and industrial applications.

Types of Reactions:

    Oxidation: 9,9’-O-Isopropyllidene-isolariciresinol can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction of this compound can be achieved using hydrogenation or metal hydrides, resulting in the formation of reduced lignan derivatives.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, where the isopropyllidene group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Quinones and other oxidized lignan derivatives.

    Reduction: Reduced lignan derivatives with altered functional groups.

    Substitution: Lignan derivatives with new functional groups replacing the isopropyllidene group.

Scientific Research Applications

9,9’-O-Isopropyllidene-isolariciresinol has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for synthesizing other complex lignans and studying reaction mechanisms.

    Biology: Investigated for its potential antioxidant and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of natural product-based materials and as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 9,9’-O-Isopropyllidene-isolariciresinol involves its interaction with various molecular targets and pathways. It is believed to exert its effects through:

    Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.

    Anti-inflammatory Pathways: Inhibiting pro-inflammatory cytokines and enzymes.

    Anticancer Mechanisms: Inducing apoptosis in cancer cells and inhibiting cell proliferation.

Comparison with Similar Compounds

9,9’-O-Isopropyllidene-isolariciresinol can be compared with other lignans such as:

    Secoisolariciresinol: Known for its antioxidant properties and presence in flaxseed.

    Matairesinol: Found in various plant sources and studied for its potential health benefits.

    Pinoresinol: Another lignan with antioxidant and anti-inflammatory properties.

Uniqueness: The unique aspect of 9,9’-O-Isopropyllidene-isolariciresinol lies in its isopropyllidene protection, which imparts distinct chemical properties and reactivity compared to other lignans. This makes it a valuable compound for specific synthetic and research applications.

By understanding the detailed aspects of 9,9’-O-Isopropyllidene-isolariciresinol, researchers can better utilize this compound in various scientific and industrial fields, leveraging its unique properties and potential benefits.

Properties

Molecular Formula

C23H28O6

Molecular Weight

400.5 g/mol

IUPAC Name

(5aR,6S,11aR)-6-(4-hydroxy-3-methoxyphenyl)-9-methoxy-3,3-dimethyl-1,5,5a,6,11,11a-hexahydrobenzo[h][2,4]benzodioxepin-8-ol

InChI

InChI=1S/C23H28O6/c1-23(2)28-11-15-7-14-9-21(27-4)19(25)10-16(14)22(17(15)12-29-23)13-5-6-18(24)20(8-13)26-3/h5-6,8-10,15,17,22,24-25H,7,11-12H2,1-4H3/t15-,17-,22-/m0/s1

InChI Key

SNCSNQKSYHFYSD-YHEJKZAPSA-N

Isomeric SMILES

CC1(OC[C@@H]2CC3=CC(=C(C=C3[C@@H]([C@H]2CO1)C4=CC(=C(C=C4)O)OC)O)OC)C

Canonical SMILES

CC1(OCC2CC3=CC(=C(C=C3C(C2CO1)C4=CC(=C(C=C4)O)OC)O)OC)C

Origin of Product

United States

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